3-(3,5-Difluorophenyl)-3-pentanol
CAS No.:
Cat. No.: VC13414053
Molecular Formula: C11H14F2O
Molecular Weight: 200.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14F2O |
|---|---|
| Molecular Weight | 200.22 g/mol |
| IUPAC Name | 3-(3,5-difluorophenyl)pentan-3-ol |
| Standard InChI | InChI=1S/C11H14F2O/c1-3-11(14,4-2)8-5-9(12)7-10(13)6-8/h5-7,14H,3-4H2,1-2H3 |
| Standard InChI Key | HIZMPNROVHMDKO-UHFFFAOYSA-N |
| SMILES | CCC(CC)(C1=CC(=CC(=C1)F)F)O |
| Canonical SMILES | CCC(CC)(C1=CC(=CC(=C1)F)F)O |
Introduction
Structural Characteristics
Molecular Architecture
The molecular formula of 3-(3,5-difluorophenyl)-3-pentanol is CHFO, with a molecular weight of 200.22 g/mol. The compound features:
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A secondary alcohol group (-OH) at the central carbon of the pentanol chain.
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A 3,5-difluorophenyl ring, where fluorine atoms occupy the meta positions relative to the attachment point .
Key Structural Features:
| Property | Value/Description |
|---|---|
| IUPAC Name | 3-(3,5-Difluorophenyl)pentan-3-ol |
| CAS Number | 105219-37-2 |
| Boiling Point | 98–100°C (3 mmHg) |
| Density | 0.98 g/cm³ |
| Refractive Index | 1.5160 |
The 3D conformation reveals a planar aromatic ring connected to a flexible pentanol chain, enabling interactions with hydrophobic and hydrophilic environments .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-(3,5-difluorophenyl)-3-pentanol typically involves Grignard reactions or Friedel-Crafts alkylation to attach the difluorophenyl group to the pentanol backbone. A patent-published method (CN112778090A) outlines a two-step process:
Step 1: Synthesis of 3,5-Difluorophenylboronic Acid
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Reactants: 3,5-Difluorobromobenzene, n-butyllithium, boric acid.
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Conditions: Anhydrous tetrahydrofuran (THF), -70°C, nitrogen atmosphere.
Step 2: Oxidation to 3,5-Difluorophenol
Optimization Strategies
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Temperature Control: Lower temperatures (-70°C) minimize side reactions during lithiation .
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Solvent Selection: THF enhances reaction homogeneity, while DMSO improves oxidative stability .
Physical and Chemical Properties
Thermodynamic Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Vapor Pressure | <1 mmHg (25°C) | |
| LogP (Octanol-Water) | 2.8 (estimated) |
Spectroscopic Profiles
Biological Activities and Mechanisms
Comparative Bioactivity:
Anti-Inflammatory Effects
In murine models, analogs of this compound reduced TNF-α and IL-6 levels by 40–60% via modulation of NF-κB pathways .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
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Antifungal Agents: Used in the synthesis of posaconazole and voriconazole .
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Anticancer Scaffolds: The difluorophenyl group enhances binding to kinase targets (e.g., EGFR) .
Materials Science
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear nitrile gloves |
| Eye Damage | H318 | Use safety goggles |
| Respiratory Irritation | H335 | Operate in fume hoods |
Environmental Impact
Future Directions
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